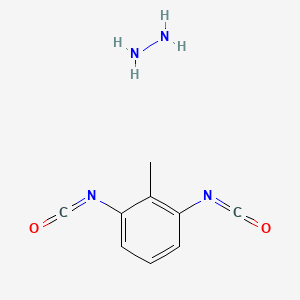
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile is a chemical compound that belongs to the class of carbazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with acetonitrile under specific conditions. One common method involves the use of acetyl chloride and glacial acetic acid, where the mixture is refluxed for a certain period to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized carbazole derivatives, while substitution reactions can produce a variety of substituted carbazole compounds.
Applications De Recherche Scientifique
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of (1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile.
Carbazole: A parent compound with similar structural features.
1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid: Another carbazole derivative with distinct properties.
Uniqueness
This compound is unique due to its specific structural features and the presence of the acetonitrile group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40496-49-9 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(1-oxo-2,3,4,9-tetrahydrocarbazol-3-yl)acetonitrile |
InChI |
InChI=1S/C14H12N2O/c15-6-5-9-7-11-10-3-1-2-4-12(10)16-14(11)13(17)8-9/h1-4,9,16H,5,7-8H2 |
Clé InChI |
MQUZKNZMUMRHBL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1C3=CC=CC=C3N2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)


![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)


![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

